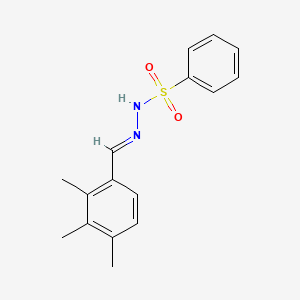
N'-(2,3,4-trimethylbenzylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,3,4-trimethylbenzylidene)benzenesulfonohydrazide, commonly known as TMB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. TMB-4 is a derivative of sulfonohydrazide and is synthesized through a multi-step process, which involves the reaction of benzaldehyde with 2,3,4-trimethylbenzylhydrazine, followed by the reaction with benzenesulfonyl chloride.
Mécanisme D'action
The mechanism of action of TMB-4 is complex and involves multiple pathways. In cancer cells, TMB-4 induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In viruses, TMB-4 inhibits viral replication by disrupting the viral envelope and inhibiting viral RNA synthesis. In plants, TMB-4 enhances plant growth by promoting cell division and elongation and improving nutrient uptake. In water treatment, TMB-4 removes heavy metals from water by forming complexes with metal ions and precipitating them out of solution.
Biochemical and physiological effects:
TMB-4 has been shown to have various biochemical and physiological effects. In cancer cells, TMB-4 induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In viruses, TMB-4 inhibits viral replication and reduces viral load. In plants, TMB-4 enhances plant growth and improves plant resistance to environmental stress. In water treatment, TMB-4 removes heavy metals from water and reduces water pollution.
Avantages Et Limitations Des Expériences En Laboratoire
TMB-4 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its biological activities and has shown promising results in various scientific fields. However, TMB-4 also has some limitations for lab experiments. It is a relatively new compound, and its toxicity and safety profile have not been fully established. It also requires further studies to determine its optimal concentration and dosage for different applications.
Orientations Futures
There are several future directions for TMB-4 research. In medicine, TMB-4 could be further studied for its potential as an anti-cancer and anti-viral agent. It could also be studied for its potential as a drug delivery system. In agriculture, TMB-4 could be further studied for its potential as a plant growth regulator and for its ability to improve crop yield and quality. In environmental science, TMB-4 could be further studied for its potential as a water treatment agent and for its ability to remove other pollutants from water. Overall, TMB-4 has shown great promise in various scientific fields, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of TMB-4 involves a multi-step process, which includes the reaction of benzaldehyde with 2,3,4-trimethylbenzylhydrazine, followed by the reaction with benzenesulfonyl chloride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, at a specific temperature and pressure. The final product is obtained through a purification process, which involves recrystallization and filtration.
Applications De Recherche Scientifique
TMB-4 has shown potential applications in various scientific fields. In medicine, TMB-4 has been studied for its anti-tumor and anti-viral properties. Studies have shown that TMB-4 inhibits the growth of cancer cells and viruses by inducing apoptosis, inhibiting cell proliferation, and disrupting viral replication. In agriculture, TMB-4 has been studied for its potential as a plant growth regulator. Studies have shown that TMB-4 enhances plant growth and improves plant resistance to environmental stress. In environmental science, TMB-4 has been studied for its potential as a water treatment agent. Studies have shown that TMB-4 can effectively remove heavy metals from water and reduce water pollution.
Propriétés
IUPAC Name |
N-[(E)-(2,3,4-trimethylphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12-9-10-15(14(3)13(12)2)11-17-18-21(19,20)16-7-5-4-6-8-16/h4-11,18H,1-3H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGKGJIZFXROTA-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5909168.png)
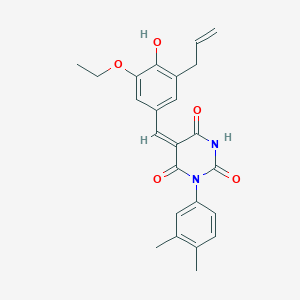
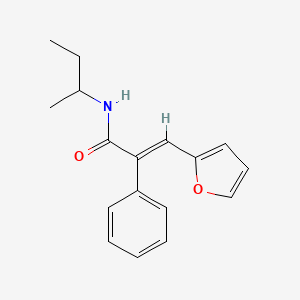

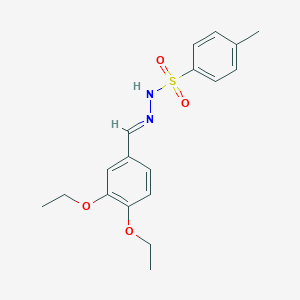
![methyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5909204.png)
![2-(4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909205.png)

![2-(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909219.png)
![2-(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909221.png)
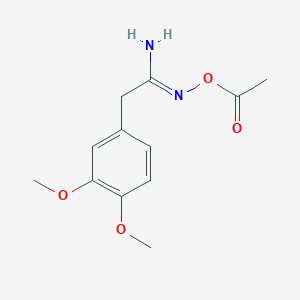
![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5909237.png)
![2-{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5909243.png)
![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909256.png)